molecular formula C12H10ClNO B11826797 4-(Allyloxy)-2-chloroquinoline

4-(Allyloxy)-2-chloroquinoline

Cat. No.: B11826797
M. Wt: 219.66 g/mol
InChI Key: IHYAWQQCSITQDF-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-chloroquinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an allyloxy group at the fourth position and a chlorine atom at the second position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-2-chloroquinoline typically involves the reaction of 2-chloroquinoline with allyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the allyloxy group at the fourth position of the quinoline ring. Common bases used in this reaction include potassium carbonate or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(Allyloxy)-2-chloroquinoline undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroquinoline derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2-chloroquinoline involves its interaction with cellular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it can inhibit specific enzymes involved in cellular metabolism, leading to cell death. The presence of the allyloxy group enhances its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 4-(Allyloxy)-2-hydroxyquinoline
  • 4-(Allyloxy)-2-methylquinoline
  • 4-(Allyloxy)-2-nitroquinoline

Comparison: 4-(Allyloxy)-2-chloroquinoline is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The chlorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the presence of the allyloxy group provides increased lipophilicity, enhancing its potential as a bioactive molecule.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-chloro-4-prop-2-enoxyquinoline

InChI

InChI=1S/C12H10ClNO/c1-2-7-15-11-8-12(13)14-10-6-4-3-5-9(10)11/h2-6,8H,1,7H2

InChI Key

IHYAWQQCSITQDF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

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